molecular formula C12H8N4O2S B12594922 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12594922
M. Wt: 272.28 g/mol
InChI Key: JHSHKGXGDLWQPU-XXDRKUNISA-N
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Description

5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic small molecule investigated for its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The compound's core structure integrates a quinazoline pharmacophore, a moiety well-established for its affinity to the ATP-binding site of EGFR, with a thiazolidinedione group. This molecular design is intended to confer potent and selective kinase inhibitory activity. Research indicates this compound acts by competitively binding to the kinase domain, thereby blocking ATP binding and subsequent autophosphorylation of EGFR, a critical step in the downstream activation of signaling pathways like MAPK/ERK and PI3K/Akt that drive cellular proliferation and survival. The primary research value of this compound lies in its application as a chemical probe to study EGFR-driven oncogenesis. It is utilized in in vitro and cell-based assays to elucidate the role of EGFR signaling in various cancer models, particularly non-small cell lung cancer (NSCLC) and other epithelial malignancies. By inhibiting this key oncogenic driver, researchers can investigate mechanisms of apoptosis induction, cell cycle arrest, and the potential for overcoming resistance to first-generation EGFR inhibitors. Studies have shown that this class of compounds can exhibit significant anti-proliferative effects in EGFR-overexpressing cell lines. Its use is strictly confined to foundational oncological research and preclinical drug discovery efforts aimed at developing novel targeted cancer therapeutics.

Properties

Molecular Formula

C12H8N4O2S

Molecular Weight

272.28 g/mol

IUPAC Name

4-hydroxy-5-[(E)-(4-iminoquinazolin-6-ylidene)methyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C12H8N4O2S/c13-10-7-3-6(1-2-8(7)14-5-15-10)4-9-11(17)16-12(18)19-9/h1-5,13,17H,(H,16,18)/b6-4+,13-10?

InChI Key

JHSHKGXGDLWQPU-XXDRKUNISA-N

Isomeric SMILES

C\1=CC2=NC=NC(=N)C2=C/C1=C/C3=C(NC(=O)S3)O

Canonical SMILES

C1=CC2=NC=NC(=N)C2=CC1=CC3=C(NC(=O)S3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-aminoquinazoline-6-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline or thiazolidine rings .

Scientific Research Applications

5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Table 1: Key Thiazolidinedione Derivatives and Their Properties
Compound Name & Substituent Molecular Weight Biological Activity Key Findings Source
Target Compound : 5-[(4-Aminoquinazolin-6-yl)methylidene]-TZD 325.3 (estimated) Hypothetical: Kinase inhibition, metabolic regulation Theoretical potential due to quinazolinyl group (kinase targeting) and TZD core (insulin sensitization). N/A (hypothetical)
5-[(3,4-Dimethoxyphenyl)methylidene]-TZD 221.23 Hypoglycemic Enhances insulin sensitivity and glucose uptake; CAS 6325-94-4. BOC Sciences
5-{[2-(3,4,5-Trimethoxyphenyl)imidazo-thiadiazolyl]methylidene}-TZD (Compound 52) 555.4 Antimicrobial (MIC: 2–8 µg/mL) Active against S. aureus, E. coli, and C. albicans. Biological Potential Review
5-(4-Fluorobenzyl)-TZD (Pioglitazone impurity II) 227.2 Inactive metabolite Detected as a synthetic byproduct; no significant activity reported. Pioglitazone Study
5-[(4-Bromophenyl)methylidene]-TZD 327.2 Unspecified Safety data available (GHS-compliant handling). Echemi SDS
5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylidene]-TZD 293.3 Unreported Structural complexity suggests potential CNS or anti-inflammatory activity. ChemBK

Functional Group Impact on Activity

  • Quinazolinyl Group (Target Compound): The 4-aminoquinazolin-6-yl substituent is structurally distinct from most TZD derivatives. However, direct evidence for the target compound’s activity is lacking in the provided data.
  • Aryl and Heteroaryl Substituents :
    • 3,4-Dimethoxyphenyl (Hypoglycemic Agent) : Electron-donating methoxy groups enhance insulin sensitization, as seen in CAS 6325-94-6 .
    • Imidazo-thiadiazolyl (Antimicrobial Agent) : Bulky heterocycles improve antimicrobial potency, with MIC values as low as 2 µg/mL against pathogens like S. aureus .

Biological Activity

5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound features a thiazolidine core substituted with a quinazoline moiety. The presence of the amino group on the quinazoline ring enhances its biological interactions. The molecular formula is C10H10N4O2SC_{10}H_{10}N_4O_2S with a molecular weight of approximately 246.28 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine and quinazoline exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A series of derivatives were tested against various bacterial strains, revealing that compounds with hydroxyl or chloro substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with ortho or meta hydroxyl groups were particularly effective against bacterial and fungal species .
CompoundActivity Against BacteriaActivity Against Fungi
Hydroxy-substituted derivativeHighHigh
Chloro-substituted derivativeModerateModerate

Anticancer Activity

The anticancer potential of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has been explored through various studies:

  • EGFR Inhibition : Compounds in this class have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. For example, derivatives demonstrated IC50 values in the nanomolar range for EGFR kinase activity, suggesting potent antitumor efficacy .
  • Mechanism of Action : The mechanism involves the inhibition of autophosphorylation of EGFR, leading to reduced proliferation of cancer cells. This pathway is critical in many malignancies, making these compounds promising candidates for further development .

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled study, several thiazolidine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications to the quinazoline structure significantly influenced the antibacterial profile, with some derivatives showing broad-spectrum activity against both bacteria and fungi .
  • Cancer Cell Line Testing : A study examined the effects of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione on various cancer cell lines. The findings revealed that certain structural modifications led to increased cytotoxicity against breast and lung cancer cell lines .

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